molecular formula C17H18FN3O B10893556 [4-(2-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone CAS No. 355814-89-0

[4-(2-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone

Cat. No.: B10893556
CAS No.: 355814-89-0
M. Wt: 299.34 g/mol
InChI Key: AAXADEVVQNILEC-UHFFFAOYSA-N
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Description

4-(2-Fluorobenzyl)piperazin-1-ylmethanone is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorobenzyl group and a pyridinyl methanone moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorobenzyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the piperazine ring.

    Attachment of the Pyridinyl Methanone Moiety: The final step involves the coupling of the piperazine derivative with a pyridinyl methanone precursor under suitable conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorobenzyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the fluorobenzyl group or the pyridinyl moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents for nucleophilic substitution and electrophiles for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-Fluorobenzyl)piperazin-1-ylmethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluorobenzyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The fluorobenzyl group and the pyridinyl methanone moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorobenzyl)piperazin-1-ylmethanone
  • 4-(2-Bromobenzyl)piperazin-1-ylmethanone
  • 4-(2-Methylbenzyl)piperazin-1-ylmethanone

Uniqueness

The presence of the fluorine atom in 4-(2-Fluorobenzyl)piperazin-1-ylmethanone imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

355814-89-0

Molecular Formula

C17H18FN3O

Molecular Weight

299.34 g/mol

IUPAC Name

[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C17H18FN3O/c18-16-6-2-1-4-15(16)13-20-8-10-21(11-9-20)17(22)14-5-3-7-19-12-14/h1-7,12H,8-11,13H2

InChI Key

AAXADEVVQNILEC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CN=CC=C3

Origin of Product

United States

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